Cas no 3002465-83-7 (5-Bromo-2-iodobenzofuran)

5-Bromo-2-iodobenzofuran structure
5-Bromo-2-iodobenzofuran structure
商品名:5-Bromo-2-iodobenzofuran
CAS番号:3002465-83-7
MF:C8H4BrIO
メガワット:322.925233840942
CID:6797151
PubChem ID:53429280

5-Bromo-2-iodobenzofuran 化学的及び物理的性質

名前と識別子

    • SCHEMBL7934096
    • 5-BROMO-2-IODOBENZOFURAN
    • 3002465-83-7
    • 5-Bromo-2-iodobenzofuran
    • インチ: 1S/C8H4BrIO/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4H
    • InChIKey: RMJQWLPQWMBHPU-UHFFFAOYSA-N
    • ほほえんだ: IC1=CC2C=C(C=CC=2O1)Br

計算された属性

  • せいみつぶんしりょう: 321.84902g/mol
  • どういたいしつりょう: 321.84902g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 153
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 13.1Ų

5-Bromo-2-iodobenzofuran 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB604980-250mg
5-Bromo-2-iodobenzofuran; .
3002465-83-7
250mg
€355.80 2024-07-19
abcr
AB604980-1g
5-Bromo-2-iodobenzofuran; .
3002465-83-7
1g
€659.60 2024-07-19
abcr
AB604980-5g
5-Bromo-2-iodobenzofuran; .
3002465-83-7
5g
€2218.40 2024-07-19

5-Bromo-2-iodobenzofuran 関連文献

5-Bromo-2-iodobenzofuranに関する追加情報

Introduction to 5-Bromo-2-iodobenzofuran (CAS No. 3002465-83-7)

5-Bromo-2-iodobenzofuran, identified by the Chemical Abstracts Service Number (CAS No.) 3002465-83-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and synthetic chemistry. This heterocyclic aromatic molecule features both bromine and iodine substituents on a benzofuran backbone, making it a versatile intermediate in the synthesis of complex molecules, particularly in medicinal chemistry and agrochemical research.

The structural motif of 5-Bromo-2-iodobenzofuran combines the electron-withdrawing properties of halogen atoms with the aromatic stability of the benzofuran ring. This unique combination enhances its reactivity in various chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed functionalizations. Such properties make it a valuable building block for constructing more intricate molecular architectures.

In recent years, 5-Bromo-2-iodobenzofuran has been extensively explored in the development of novel therapeutic agents. Its halogenated aromatic system is particularly attractive for medicinal chemists due to its ability to participate in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery. For instance, Suzuki-Miyaura and Stille couplings allow for the introduction of diverse substituents, enabling the rapid assembly of pharmacophores with tailored biological activities.

One notable application of 5-Bromo-2-iodobenzofuran is in the synthesis of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The benzofuran scaffold is frequently found in kinase inhibitors due to its ability to mimic natural substrates and interact with specific binding pockets on the enzyme. The presence of both bromine and iodine atoms provides multiple handles for further functionalization, allowing chemists to optimize potency and selectivity through structure-activity relationship (SAR) studies.

Recent advancements in synthetic methodologies have further highlighted the utility of 5-Bromo-2-iodobenzofuran. Transition-metal-catalyzed C-H activation techniques have enabled direct functionalization at previously inaccessible positions within the benzofuran ring, expanding the compound's synthetic potential. These innovations have facilitated the construction of highly complex molecules that would be otherwise challenging to access using traditional synthetic approaches.

The pharmaceutical industry has also leveraged 5-Bromo-2-iodobenzofuran in the development of antiviral and antibacterial agents. The bromo and iodo substituents serve as excellent leaving groups in nucleophilic aromatic substitutions (SNAr), allowing for efficient introduction of pharmacologically relevant moieties. Additionally, its stability under various reaction conditions makes it a reliable precursor in multi-step synthetic routes toward bioactive compounds.

In agrochemical research, 5-Bromo-2-iodobenzofuran has been utilized as a key intermediate in the synthesis of novel pesticides and herbicides. The ability to modify its structure through cross-coupling reactions enables the creation of compounds with enhanced efficacy against pests while minimizing environmental impact. This aligns with global efforts to develop greener and more sustainable agricultural solutions.

The chemical reactivity of 5-Bromo-2-iodobenzofuran extends beyond pharmaceutical applications. It has been employed in materials science for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and conductive polymers. The halogenated benzofuran derivatives exhibit interesting electronic properties that make them suitable for use in optoelectronic devices.

From a mechanistic perspective, 5-Bromo-2-iodobenzofuran serves as a model compound for studying halogen-metal exchange reactions, which are pivotal in modern synthetic organic chemistry. These reactions often precede cross-coupling processes and provide insights into reaction mechanisms that can be applied to other halogenated aromatic systems.

The industrial production of 5-Bromo-2-iodobenzofuran typically involves multi-step synthetic pathways that incorporate bromination and iodination steps on appropriately substituted precursors. Advances in catalytic methods have improved the efficiency and selectivity of these transformations, reducing waste generation and energy consumption.

In conclusion, 5-Bromo-2-iodobenzofuran (CAS No. 3002465-83-7) represents a cornerstone compound in modern synthetic chemistry. Its unique structural features and reactivity profile have positioned it as an indispensable tool for researchers across multiple disciplines, from drug discovery to materials science. As new synthetic methodologies continue to emerge, the potential applications of this versatile intermediate are expected to expand even further.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:3002465-83-7)
A1216616
清らかである:99%/99%/99%
はかる:250mg/1g/5g
価格 ($):211/391/1315